molecular formula C10H14O2 B068010 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one CAS No. 182699-77-0

3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one

Cat. No.: B068010
CAS No.: 182699-77-0
M. Wt: 166.22 g/mol
InChI Key: NQWBFQXRASPNLB-CIUDSAMLSA-N
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Description

3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one is a synthetically versatile lactone that serves as a valuable building block in organic chemistry and medicinal chemistry research. This bicyclic compound features a fused furanone ring system, which is a privileged structure found in a wide array of natural products and biologically active molecules. Its primary research value lies in its use as a key intermediate for the synthesis of more complex molecular architectures. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the development of novel fragrance and flavor compounds, as its core structure is reminiscent of certain musk and amber odorants. Furthermore, its defined stereochemistry and functional groups make it an ideal precursor for studying cyclization reactions, ring-opening polymerizations, and as a scaffold for generating compound libraries in drug discovery efforts aimed at identifying new therapeutic agents. The constrained conformation imposed by the bicyclic system provides a unique three-dimensional shape that can be leveraged to probe specific biological targets and enzyme active sites.

Properties

IUPAC Name

(3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBFQXRASPNLB-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C[C@@H]2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316705
Record name (-)-Wine lactone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182699-77-0
Record name (-)-Wine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182699-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182699770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Wine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WINE LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI72OD596
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Enzymatic Resolution of Diol Precursors

A seminal route involves the enantioselective synthesis of wine lactone from chiral diol intermediates. The starting material, 2-hydroxy-4-methyl-α-methylenecyclohex-3-ene-1-ethanol, exists as (1S,2S)- and (1R,2R)-enantiomers. Lipase PS (from Pseudomonas cepacia) catalyzes the kinetic resolution of racemic diol using vinyl acetate as an acetyl donor in tert-butyl methyl ether (tBuOMe), achieving 95–99% enantiomeric excess (ee) for both enantiomers. The resolved diols are oxidized to ketones using [bis(acetoxy)iodo]benzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in dichloromethane (CH₂Cl₂), followed by base-mediated cyclization with potassium tert-butoxide (tBuOK) in tert-butanol (tBuOH). This step yields wine lactone with 63% isolated yield and >95% ee.

Key Reaction Parameters:

StepReagents/ConditionsYield (%)ee (%)
Diol resolutionLipase PS, vinyl acetate, tBuOMe, 25°C95–9895–99
OxidationBAIB (3 eq), TEMPO, CH₂Cl₂, 25°C85
CyclizationtBuOK (1.5 eq), tBuOH, 25°C, 3 h63>95

Reduction and Epimerization Pathways

The ketone intermediate undergoes stereoselective reduction to form epi-wine lactone. Treatment with lithium aluminum hydride (LiAlH₄) in diethyl ether (Et₂O) at 25°C for 1 h reduces the ketone to a secondary alcohol, which is subsequently acid-catalyzed to epi-wine lactone. This pathway highlights the compound’s sensitivity to reaction conditions, as slight variations in base strength or solvent polarity alter stereochemical outcomes.

Annulated Furan Synthesis via Allenic Sulfonium Salts

Cycloaddition of Cyclic 1,3-Diketones

An alternative route employs annulated furan synthesis using allenic sulfonium salts and cyclic 1,3-diketones. Propargyl sulfonium salt, prepared from propargyl bromide and dimethyl sulfide, reacts with 1,3-cyclohexanedione in tetrahydrofuran (THF) under basic conditions. Optimal yields (67%) are achieved using tBuOK at 0°C, followed by acid-catalyzed ring closure.

Comparative Base and Solvent Screening:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOEtEtOH781744
NaHTHF251237
K₂CO₃DMF25347
tBuOK THF 0 4 67

Acid-Mediated Isomerization

The intermediate exomethylene-dihydrofuran undergoes acid-catalyzed isomerization to wine lactone. Treatment with 5% HCl in acetonitrile (CH₃CN) at 25°C for 2 h ensures complete conversion, though prolonged exposure risks racemization.

Stereochemical Considerations and Analytical Validation

Chiral Gas Chromatography (GC)

Enantiomeric purity is validated via chiral GC using cyclodextrin-based columns. For wine lactone, (3S,3aR,7aS)- and (3R,3aR,7aR)-enantiomers exhibit distinct retention times (15.29 min and 16.14 min, respectively), enabling precise ee quantification.

Impact of Steric Effects

Methyl group positioning at C-3 and C-6 influences ring puckering and transition-state stabilization during cyclization. Molecular mechanics simulations suggest that the (3S,4R,8R)-configuration minimizes steric hindrance between methyl groups and the furan oxygen, favoring wine lactone over epi derivatives.

Industrial Scalability and Process Optimization

Solvent Selection

Non-polar solvents (e.g., hexane/ethyl acetate mixtures) improve diastereomeric separation during column chromatography, achieving >98% chemical purity. Conversely, polar aprotic solvents like DMF accelerate annulated furan formation but complicate product isolation.

Catalytic Efficiency

Lipase PS exhibits superior catalytic efficiency (kₐₜ/Kₘ = 12.4 s⁻¹ mM⁻¹) compared to Candida antarctica lipase B (kₐₜ/Kₘ = 8.7 s⁻¹ mM⁻¹) in diol resolution, attributed to its broader substrate pocket accommodating bicyclic terpenes .

Chemical Reactions Analysis

Oxidation of Diol Precursors

Wine lactone is synthesized through oxidation of diols using [bis(acetoxy)iodo]benzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)2.

  • Substrate : (1S,2S)- or (1R,2R)-2-hydroxy-4-methyl-α-methylenecyclohex-3-ene-1-ethanol.

  • Conditions : BAIB (3 eq), TEMPO (0.15 eq), CH₂Cl₂, room temperature.

  • Yield : Not explicitly quantified but reported as efficient for large-scale production2.

Hydrolysis of Esters

A patent describes a two-step synthesis involving ester hydrolysis3:

  • Reaction : 2-Aceto-3-methyl-succinic acid ester reacts with methyl vinyl ketone.

  • Hydrolysis : Acid- or base-mediated (e.g., HCl, methanesulfonic acid) cleavage of intermediates.

  • Optimal conditions : Hydrolysis at 20–100°C for 0.5–20 hours.

Reduction to Dill Ether

Wine lactone undergoes reduction with lithium aluminum hydride (LiAlH₄) to form 3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran (dill ether)24.

  • Reagents : LiAlH₄ in dry Et₂O.

  • Mechanism : Ketone-to-alcohol reduction followed by ring-opening.

  • Application : Dill ether is a flavorant in tomatoes and herbs4.

Epimerization and Stereochemical Control

Base-mediated epimerization enables interconversion of diastereomers2:

  • Conditions : tBuOK in tBuOH at room temperature.

  • Outcome : Epimerizes (3S,3aS,7aR)-wine lactone to its (3R,3aR,7aS)-isomer.

Table 2: Reduction Products

Starting MaterialReagentsProductApplication
Wine lactoneLiAlH₄, Et₂O3,6-Dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuranFlavorant (dill ether)4

Stereochemical Analysis

The (3S,3aS,7aR)-enantiomer is the naturally occurring form with a coconut-like aroma5. Key stereochemical features include:

  • Absolute configuration : Confirmed via X-ray crystallography and chiral GC6.

  • Optical rotation : [α]D²⁰ = −13.5° (c=3, CHCl₃) for (−)-enantiomer1.

Scientific Research Applications

Flavor and Fragrance Applications

Wine Lactone in Wine Production
Wine lactone is primarily recognized for its contribution to the sensory profile of wines. It imparts a coconut-like aroma that enhances the overall flavor experience. Studies have shown that wine lactone is formed hydrolytically from grape-derived compounds during fermentation and aging processes. For instance, it was found that the compound can be produced from racemic (E)-2,6-dimethyl-6-hydroxyocta-2,7-dienoic acid under specific conditions (pH and temperature) .

Food Additive
Wine lactone is also utilized as a food additive due to its pleasant aroma. It is classified as a flavoring agent and is included in various food products to enhance taste profiles . Its natural occurrence in fruits such as apples and grapes further supports its application in flavoring.

Chemical Synthesis

Synthetic Routes
Research has explored synthetic pathways for producing wine lactone efficiently. These methods often involve the cyclization of precursors derived from natural sources or synthetic intermediates. The ability to synthesize this compound opens avenues for its application in industries beyond food and beverage, including cosmetics and pharmaceuticals .

Health Benefits

Potential Therapeutic Effects
Emerging studies suggest that wine lactone may possess antioxidant properties. This aspect is of interest for its potential health benefits when incorporated into dietary supplements or functional foods. The compound's natural origin makes it a candidate for research into its effects on human health and wellness .

Case Studies

Study Findings
Formation of Wine Lactone from Grape-Derived Compounds Demonstrated the hydrolytic formation of wine lactone at varying pH levels and temperatures, indicating its significance in wine aging processes.
Flavor Enhancement in Food Products Highlighted the use of wine lactone as a flavoring agent in various food items, contributing to sensory appeal.
Antioxidant Properties Exploration Investigated the potential health benefits of wine lactone, suggesting its role as an antioxidant in dietary applications.

Mechanism of Action

The mechanism of action of 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs within the Benzofuran Lactone Group

Several structurally related compounds evaluated by EFSA share the benzofuran lactone backbone but differ in saturation and substituents:

Compound Name (FL-no) CAS Number Key Structural Differences Genotoxicity Status
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3H)-one (10.057) 57743-63-2 Fully saturated bicyclic ring, 3,6-methyl No concern (EFSA FGE.217Rev3)
5,6-Dihydro-3,6-dimethylbenzofuran-2(4H)-one (10.034) Not provided Partially unsaturated (dihydro) ring Pending further evaluation
5,6,7,7a-Tetrahydro-3,6-dimethylbenzofuran-2(4H)-one (10.036) Not provided Additional saturation at positions 5,6,7,7a Pending further evaluation
3,4-Dimethyl-5-pentylidenefuran-2(5H)-one (10.042) Not provided Linear pentylidene substituent Requires in vivo genotoxicity studies

Key Observations :

Stereochemical Variants: Enantiomer Comparisons

Wine lactone’s sensory properties are enantiomer-dependent:

Enantiomer Odor Profile Odor Threshold (Air) Natural Source
(3S,3aS,7aR)-(-)-Wine lactone Sweet, coconut-like 0.02 pg/L Gewurztraminer wine
(3R,3aR,7aS)-(+)-Wine lactone Less characterized Not reported Synthetic preparations

This stereospecificity parallels other terpenes like carvone:

  • (R)-(-)-Carvone: Minty aroma.
  • (S)-(+)-Carvone: Caraway-like aroma .

Functional Analog: Acid-Catalyzed Terpene Derivatives

Wine lactone shares biosynthetic pathways with other monoterpene derivatives:

Compound Formation Pathway Aroma Contribution
Wine lactone Acid-catalyzed rearrangement of geraniol/nerol Sweet, floral
Rose oxide Oxidation of citronellol Floral, lychee-like
Nerol oxide Cyclization of nerol Green, floral

Key Difference: Wine lactone’s bicyclic structure provides greater volatility and lower odor thresholds compared to monocyclic analogs like rose oxide.

Bioactive Analogs from Marine Fungi

Compound Source Bioactivity (IC₅₀)
Phenochalasin B Eutypella scoparia FS26 Antitumor (0.022–0.073 µM)
Wine lactone Eutypella scoparia FS26 No reported cytotoxicity

Structural Contrast: Phenochalasin B’s macrocyclic structure and additional functional groups confer cytotoxicity absent in wine lactone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3a,4,5,7a-tetrahydro-3,6-dimethylbenzofuran-2(3H)-one?

  • Methodological Answer : A common approach involves cyclization of substituted dihydroxy ketones or acid-catalyzed intramolecular esterification. For example, NaH in THF can facilitate base-mediated cyclization of phenolic precursors (as seen in benzofuran derivatives) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Characterization of intermediates via IR and NMR is essential to confirm structural integrity at each step .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks based on coupling constants (e.g., δ 1.2–1.5 ppm for methyl groups, δ 4.0–5.0 ppm for tetrahydrofuran protons). Use DEPT-135 to distinguish CH3, CH2, and CH groups .
  • IR : Key stretches include C=O (1705 cm<sup>-1</sup>) and C-O (1221 cm<sup>-1</sup>) .
  • GCMS/EI-HRMS : Monitor molecular ion peaks (e.g., m/z 208.12 [M+H]<sup>+</sup>) and resolve discrepancies between calculated and observed masses to identify impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dust formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in GCMS (e.g., unexpected m/z fragments) may arise from isomerization or trace solvents. Use tandem MS/MS to confirm fragmentation patterns. Cross-validate with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT calculations) .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions at 40–80°C. Monitor degradation via HPLC-UV at 254 nm .
  • Kinetic Analysis : Plot degradation rate constants (k) to determine Arrhenius activation energy and shelf-life predictions .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. Calculate Fukui indices to predict regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions .
  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., THF) to guide solvent selection for catalytic reactions .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or oxidation byproducts). Adjust stoichiometry of reagents (e.g., NaH or Grignard reagents) to suppress side reactions .
  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2) to enhance reaction efficiency and reduce energy barriers .

Q. How can researchers evaluate the compound’s potential as a pharmacophore in drug discovery?

  • Methodological Answer :

  • In Silico Screening : Dock the compound into target protein active sites (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize candidates with binding energies ≤ -8.0 kcal/mol .
  • ADMET Profiling : Predict bioavailability (Lipinski’s Rule of Five) and toxicity (AMES test via ProTox-II) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one
Reactant of Route 2
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one

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